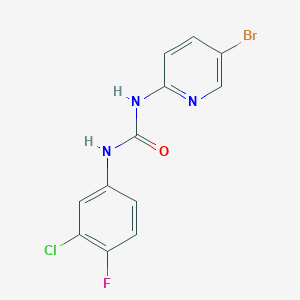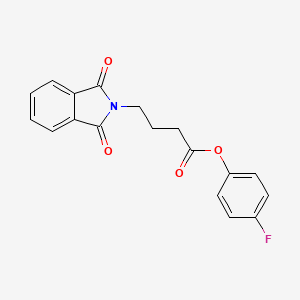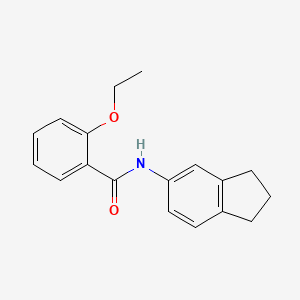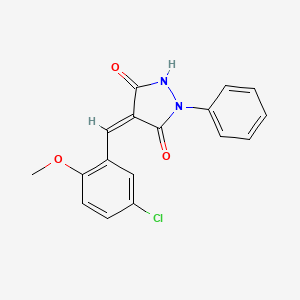
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are responsible for removing acetyl groups from histones, which leads to chromatin condensation and gene repression. Inhibition of HDACs by CI-994 leads to increased acetylation of histones, which results in chromatin relaxation and increased gene expression. This property of CI-994 has led to its use in scientific research for studying gene expression and epigenetic regulation.
作用机制
The mechanism of action of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide involves inhibition of HDAC enzymes. HDACs are responsible for removing acetyl groups from histones, which leads to chromatin condensation and gene repression. Inhibition of HDACs by 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide leads to increased acetylation of histones, which results in chromatin relaxation and increased gene expression.
Biochemical and Physiological Effects:
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its effect on gene expression, 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been reported to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for HDAC enzymes. 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been shown to selectively inhibit class I and II HDAC enzymes, which are often overexpressed in cancer cells. This specificity makes 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide a useful tool for studying the role of HDACs in cancer and other diseases. One limitation of using 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
未来方向
There are several potential future directions for research involving 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. Another potential direction is the use of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in combination with other drugs to enhance its anti-cancer effects. Additionally, 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide may have potential therapeutic applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is needed to fully explore these potential applications.
合成方法
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with N-ethylmorpholine and sulfur dioxide. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. This synthesis method has been reported in several scientific publications.
科学研究应用
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been used in a variety of scientific research applications. One area of research where 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been particularly useful is in the study of cancer. HDACs are often overexpressed in cancer cells, which leads to increased chromatin condensation and gene repression. Inhibition of HDACs by 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide can lead to increased expression of tumor suppressor genes and decreased expression of oncogenes, which can result in cell cycle arrest and apoptosis of cancer cells.
属性
IUPAC Name |
2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-15-13(17)11-9-10(3-4-12(11)14)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUKUSXNXSHKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6647645 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)


![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)



![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)